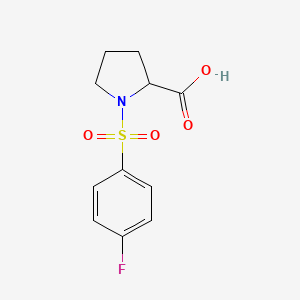

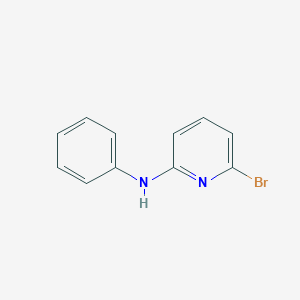

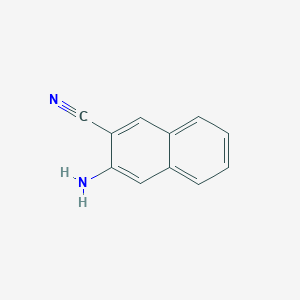

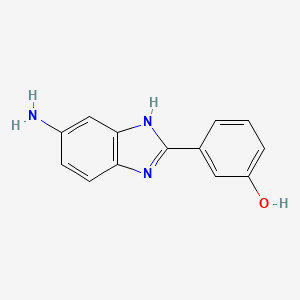

3-(5-Amino-1H-benzoimidazol-2-yl)-phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(5-Amino-1H-benzoimidazol-2-yl)-phenol, also known as 5-aminobenzimidazole, is a heterocyclic aromatic compound used in various scientific research applications. It is a derivative of benzimidazole, a heterocyclic aromatic compound that is widely used in synthetic organic chemistry. 5-aminobenzimidazole is a versatile building block for the synthesis of various organic compounds. It can be used in the synthesis of various drugs, dyes, and polymers. Furthermore, it has been used in the synthesis of various biologically active compounds such as antibiotics and anti-cancer agents.

科学的研究の応用

Antimicrobial Activity

3-(5-Amino-1H-benzoimidazol-2-yl)-phenol derivatives have shown significant effectiveness against various microorganisms. For instance, compounds containing the benzoimidazole moiety, synthesized through reactions involving this compound, have demonstrated substantial antimicrobial activities against bacteria like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeuroginosa, as well as fungi including Candida albicans and Aspergillus niger (Abd El-Meguid, 2014).

Photophysical Properties

The compound has been utilized in the synthesis of various derivatives with interesting photophysical characteristics. For example, novel derivatives like 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol have been developed, and their absorption-emission properties influenced by solvent polarity have been studied. These compounds exhibit excited state intra-molecular proton transfer pathway characteristics, with single absorption and dual emission properties, suggesting potential applications in photophysical studies (Padalkar et al., 2011).

DNA Topoisomerase I Inhibition

Benzimidazole derivatives, including those related to this compound, have been found to inhibit mammalian type I DNA topoisomerases. Such compounds, after synthesis and structural elucidation, showed potent inhibitory effects on topoisomerase I, which is a crucial target in cancer therapy and other diseases related to DNA replication and transcription (Alpan, Gunes, & Topçu, 2007).

Synthesis and Characterization of Complexes

The compound has been used in the synthesis and study of metal complexes, such as ZnII complexes. These complexes, involving this compound, exhibit strong photoluminescence and have been proposed as candidates for blue-light-emitting electroluminescent materials. Their photoluminescent processes are primarily ligand-based, as shown through studies using time-dependent density functional theory (Tong, Zheng, & Chen, 2005).

Safety and Hazards

特性

IUPAC Name |

3-(6-amino-1H-benzimidazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c14-9-4-5-11-12(7-9)16-13(15-11)8-2-1-3-10(17)6-8/h1-7,17H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULADCLDYBHCFNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=NC3=C(N2)C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356825 |

Source

|

| Record name | 3-(6-Amino-1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

436100-00-4 |

Source

|

| Record name | 3-(6-Amino-1H-benzimidazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。